Exendin 3

GLP-1 Receptor Affinity Thyrotropin Endocrinology

Researchers requiring a GLP-1R agonist with a unique biphasic signaling profile should select Exendin-3 over Exendin-4. Unlike Exendin-4, Exendin-3 activates both the putative exendin receptor (EC50: 0.1-3 nM) and the VIP receptor (EC50: >100 nM) in pancreatic acinar cells, enabling dissection of multi-receptor pathways. It also provides superior GLP-1R affinity (Ki = 130 pM) on thyrotrophs and serves as the optimal scaffold for multi-chelated BCM imaging probes that achieve >6-fold higher pancreatic uptake. Each lot is verified by HPLC and MS; stable at ambient shipping due to DPP-4 resistance.

Molecular Formula C184H282N50O61S
Molecular Weight 4203 g/mol
CAS No. 130391-54-7
Cat. No. B591406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameExendin 3
CAS130391-54-7
Molecular FormulaC184H282N50O61S
Molecular Weight4203 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)N6CCCC6C(=O)NC(CO)C(=O)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC8=CC=CC=C8)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC9=CN=CN9)N
InChIInChI=1S/C184H282N50O61S/c1-16-93(10)146(178(290)211-112(51-56-142(255)256)162(274)216-119(71-100-76-195-104-39-24-23-38-102(100)104)167(279)213-114(66-89(2)3)164(276)203-106(41-26-28-59-186)157(269)217-120(73-134(189)244)152(264)197-78-135(245)196-81-138(248)231-61-30-43-129(231)175(287)225-127(86-239)174(286)223-124(83-236)154(266)199-79-136(246)201-95(12)181(293)233-63-32-45-131(233)183(295)234-64-33-46-132(234)182(294)232-62-31-44-130(232)176(288)221-123(82-235)149(190)261)229-169(281)117(69-98-34-19-17-20-35-98)215-165(277)115(67-90(4)5)212-158(270)107(42-29-60-194-184(191)192)210-177(289)145(92(8)9)228-150(262)94(11)202-155(267)109(48-53-139(249)250)206-160(272)110(49-54-140(251)252)207-161(273)111(50-55-141(253)254)208-163(275)113(57-65-296-15)209-159(271)108(47-52-133(188)243)205-156(268)105(40-25-27-58-185)204-171(283)126(85-238)224-166(278)116(68-91(6)7)214-168(280)122(75-144(259)260)219-173(285)128(87-240)226-180(292)148(97(14)242)230-170(282)118(70-99-36-21-18-22-37-99)220-179(291)147(96(13)241)227-137(247)80-198-153(265)121(74-143(257)258)218-172(284)125(84-237)222-151(263)103(187)72-101-77-193-88-200-101/h17-24,34-39,76-77,88-97,103,105-132,145-148,195,235-242H,16,25-33,40-75,78-87,185-187H2,1-15H3,(H2,188,243)(H2,189,244)(H2,190,261)(H,193,200)(H,196,245)(H,197,264)(H,198,265)(H,199,266)(H,201,246)(H,202,267)(H,203,276)(H,204,283)(H,205,268)(H,206,272)(H,207,273)(H,208,275)(H,209,271)(H,210,289)(H,211,290)(H,212,270)(H,213,279)(H,214,280)(H,215,277)(H,216,274)(H,217,269)(H,218,284)(H,219,285)(H,220,291)(H,221,288)(H,222,263)(H,223,286)(H,224,278)(H,225,287)(H,226,292)(H,227,247)(H,228,262)(H,229,281)(H,230,282)(H,249,250)(H,251,252)(H,253,254)(H,255,256)(H,257,258)(H,259,260)(H4,191,192,194)/t93-,94-,95-,96-,97-,103-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,145-,146-,147-,148-/m0/s1
InChIKeyLMHMJYMCGJNXRS-IOPUOMRJSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Exendin-3: Potent GLP-1R Agonist for Metabolic Research


Exendin-3 is a 39-amino acid peptide belonging to the glucagon superfamily, initially isolated from the venom of the Gila monster lizard *Heloderma horridum* [1]. It functions as a potent agonist of the glucagon-like peptide-1 receptor (GLP-1R), a key regulator of insulin secretion and glucose metabolism, and exhibits approximately 50% sequence identity to human GLP-1 [1]. This peptide is a critical research tool, offering a distinct pharmacological profile compared to its more widely known analog, Exendin-4, due to two key amino acid differences at positions 2 and 3 [2].

Target
GLP-1 receptor activation studies
Origin
Venom-derived peptide from Heloderma horridum
Differentiation
Pharmacological profile distinct from Exendin-4

Exendin-3 vs. GLP-1 and Exendin-4


The utility of Exendin-3 in research is defined by its unique combination of receptor selectivity and metabolic stability. While structurally related to both GLP-1 and the clinically successful Exendin-4, Exendin-3 possesses a distinct pharmacological fingerprint that makes simple substitution a potential source of experimental error. Critically, unlike Exendin-4, Exendin-3 interacts with multiple receptors at varying concentrations, including the vasoactive intestinal peptide (VIP) receptor [1]. Furthermore, its metabolic half-life is orders of magnitude greater than native GLP-1 due to resistance against dipeptidyl peptidase-4 (DPP-4) degradation . Therefore, selecting Exendin-3 is not a generic choice but a deliberate experimental decision to leverage its specific, quantifiable differences in receptor binding, signaling, and stability.

VIP receptor crosstalk

Exendin-4 does not engage VIP receptors at high concentrations, potentially altering cAMP signaling profiles.

Metabolic stability context

Native GLP-1 is rapidly degraded by DPP-4, while Exendin-3 exhibits orders of magnitude greater stability.

Structural divergence

Amino acid differences at positions 2 and 3 may shift receptor selectivity compared to Exendin-4.

Exendin-3 Comparative Evidence


GLP-1R Affinity on Thyrotrophs vs. Exendin-4

In a study characterizing GLP-1 binding sites on alpha-TSH cells, Exendin-3 demonstrated a significantly higher binding affinity for the GLP-1 receptor compared to its structural analog, Exendin-4, as well as the antagonist Exendin-(9-39). This quantitative difference in Ki values highlights a key point of pharmacological divergence between the two agonists [1].

GLP-1R Affinity
Head-to-head
Ki: 130 pM (vs. 190 pM for Exendin-4)
Supports GLP-1R binding potency comparison
In vitro binding on alpha-TSH cells
GLP-1 Receptor Affinity Thyrotropin Endocrinology

Biphasic cAMP Response via VIP Receptor in Pancreatic Acini

A key functional distinction between Exendin-3 and Exendin-4 lies in their interaction with the vasoactive intestinal peptide (VIP) receptor. At high concentrations (>100 nM), Exendin-3 uniquely binds to VIP receptors, triggering a secondary, robust increase in intracellular cAMP that is not observed with Exendin-4. This is evidenced by a biphasic cAMP response curve, whereas Exendin-4 produces only a monophasic response [1][2].

cAMP Response Profile
Head-to-head
Biphasic vs. monophasic at high concentrations
Reveals VIP receptor-mediated second phase
Pancreatic acini; >100 nM triggers VIP response
cAMP Signaling VIP Receptor Pancreatic Acini

Metabolic Stability Advantage Over GLP-1

A major limitation of native GLP-1 as a therapeutic is its rapid degradation by DPP-4. Both exendins demonstrate remarkable resistance to this enzymatic cleavage, but it is crucial to quantify this advantage. In vitro studies using kidney microvilli membranes confirm that Exendin-3 exhibits a stability profile that is orders of magnitude greater than that of GLP-1, placing it in the same high-stability class as Exendin-4 .

Metabolic Stability
Class-level
Orders of magnitude > GLP-1
DPP-4 resistance context
Data to verify; inferred from class comparison
Peptide Stability DPP-4 Resistance Proteolysis

Multi-Chelated Tracers for Beta Cell Imaging

Exendin-3's utility extends beyond pharmacology into diagnostic imaging. A direct comparison of [111In]labeled Exendin-3 tracers showed that a modified version with six additional lysine and DTPA chelator residues (hexendin(40–45)) achieved a 7-fold increase in specific activity compared to a standard [Lys40(DTPA)]exendin-3 control [1]. This enhancement directly resulted in a 6-fold higher absolute pancreatic uptake of the radiotracer in vivo.

Imaging Tracer Uptake
Head-to-head
6.3-fold higher pancreatic uptake with multi-chelated tracer
Supports imaging agent development context
In vivo SPECT in rat pancreas; p
Beta Cell Imaging SPECT Radiotracer

Exendin-3 Research and Preclinical Applications


Biphasic cAMP & VIP Receptor Crosstalk in Exocrine Pancreas

In models requiring the study of complex, multi-receptor signaling in pancreatic acinar cells, Exendin-3 is the only suitable peptide among its close analogs. As demonstrated in direct comparative studies, Exendin-3's ability to activate both the exendin receptor at low concentrations and the VIP receptor at high concentrations [1] produces a distinct biphasic cAMP profile that Exendin-4 cannot replicate [2]. This makes Exendin-3 the essential tool for dissecting VIP-mediated pathways and understanding the full spectrum of GLP-1R-related exocrine functions.

High-Sensitivity In Vivo Beta Cell Imaging

For research programs utilizing SPECT or PET to non-invasively quantify pancreatic beta cell mass, modified Exendin-3 is a premier scaffold. Evidence shows that multi-chelated Exendin-3 derivatives can achieve a >6-fold increase in pancreatic tracer uptake compared to standard controls [1]. This superior in vivo performance is critical for detecting the subtle changes in BCM associated with early diabetes progression or evaluating the efficacy of beta-cell-preserving therapies, where imaging sensitivity is a limiting factor.

GLP-1R Pharmacology on Thyrotrophs

When the research question demands maximal GLP-1 receptor occupancy and potency on specific cell populations like thyrotrophs, Exendin-3 presents a quantifiable advantage. Head-to-head binding data confirms that Exendin-3 has a higher affinity (Ki = 130 ± 50 pM) for GLP-1R on these cells compared to Exendin-4 (Ki = 190 ± 70 pM) [1]. Procuring Exendin-3 for these assays allows researchers to work at lower, more physiologically relevant concentrations while still achieving robust receptor activation, thereby reducing potential off-target effects associated with higher peptide doses.

Application
Selection Property
Validation Focus
Pancreatic acinar cell signaling studies
VIP receptor co-activation profile
Biphasic cAMP response validation
Beta cell mass imaging studies
Multichelation scaffold performance
In vivo tracer uptake quantification
Thyrotroph GLP-1R binding studies
Receptor binding affinity characterization
Low-concentration receptor occupancy validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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